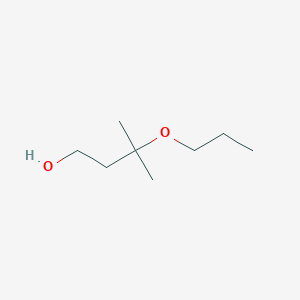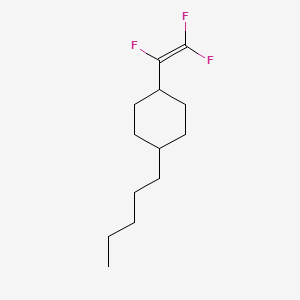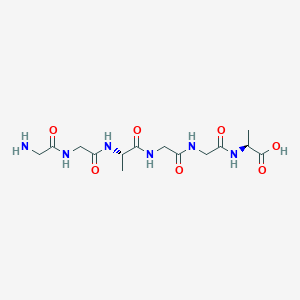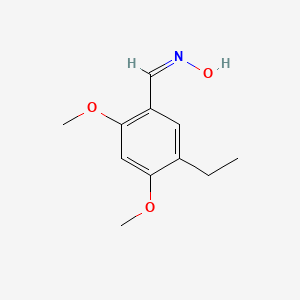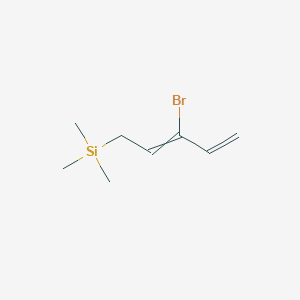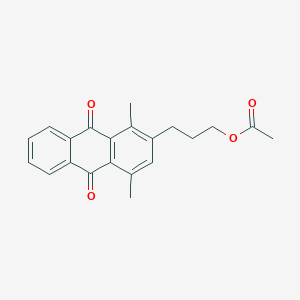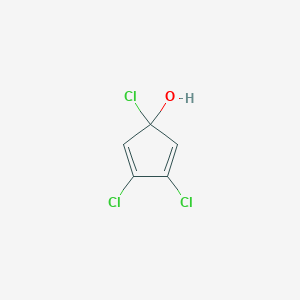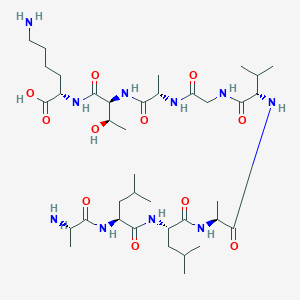
Argon--xenon (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon–xenon (1/4) is a noble gas mixture consisting of one part argon and four parts xenon. Both argon and xenon belong to Group 18 of the periodic table, known as the noble gases, which are characterized by their low reactivity due to their full valence electron shells. This mixture is utilized in various scientific and industrial applications due to the unique properties of its constituent gases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of argon–xenon (1/4) typically involves the separation and purification of argon and xenon from atmospheric air. This is achieved through cryogenic distillation, a process that relies on the different boiling points of the gases. The purified gases are then mixed in the desired ratio of one part argon to four parts xenon .
Industrial Production Methods: Industrial production of argon–xenon mixtures involves large-scale cryogenic distillation units that separate noble gases from air. The gases are then stored in high-pressure cylinders and mixed in precise ratios using gas blending equipment. This ensures the consistent quality and composition of the argon–xenon (1/4) mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Noble gases, including argon and xenon, are generally chemically inert. xenon can form compounds under specific conditions. For example, xenon can react with fluorine to form xenon fluorides such as xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6) .
Common Reagents and Conditions: The formation of xenon fluorides typically requires the use of fluorine gas under controlled conditions. For instance, xenon difluoride can be synthesized by exposing xenon gas to fluorine gas at room temperature .
Major Products: The major products of xenon reactions with fluorine are xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These compounds are used in various chemical applications due to their strong oxidizing properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, argon–xenon mixtures are used in gas chromatography as carrier gases due to their inertness and ability to provide a stable environment for the separation of chemical compounds .
Biology and Medicine: Xenon, a component of the argon–xenon mixture, has been studied for its neuroprotective and organoprotective properties. It has shown potential in reducing brain damage following traumatic brain injury and stroke . Additionally, xenon is used as an anesthetic due to its minimal side effects and rapid recovery times .
Industry: In the industrial sector, argon–xenon mixtures are used in lighting, particularly in high-intensity discharge lamps and laser applications. The unique properties of xenon allow for the generation of bright, white light, making it ideal for use in projectors and automotive headlights .
Wirkmechanismus
The mechanism of action of xenon involves its interaction with various molecular targets in the body. Xenon is known to inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a role in excitatory neurotransmission. By blocking this receptor, xenon can reduce neuronal excitotoxicity and provide neuroprotection . Additionally, xenon has been shown to modulate other ion channels and receptors, contributing to its anesthetic and organoprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other noble gas mixtures, such as argon–krypton and xenon–krypton, share some similarities with argon–xenon (1/4). These mixtures are also used in lighting and scientific applications due to their inertness and unique properties .
Uniqueness: What sets argon–xenon (1/4) apart is the specific combination of argon and xenon, which provides a balance of properties from both gases. Xenon’s ability to form compounds and its neuroprotective properties, combined with argon’s inertness and stability, make this mixture particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
192275-14-2 |
|---|---|
Molekularformel |
Ar2Xe8 |
Molekulargewicht |
1130 g/mol |
IUPAC-Name |
argon;xenon |
InChI |
InChI=1S/2Ar.8Xe |
InChI-Schlüssel |
AXVAXCAQFHNNBH-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
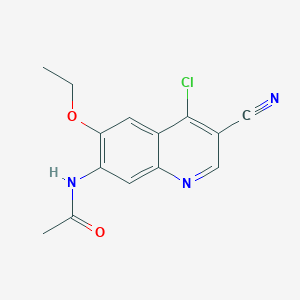
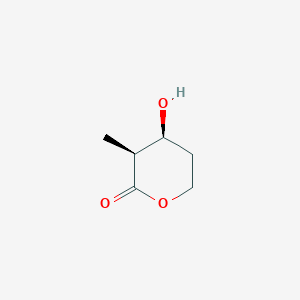
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
